![molecular formula C13H17NO2 B2793826 Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate CAS No. 2248342-59-6](/img/structure/B2793826.png)
Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate
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Description
Ethyl (1R,2S)-2-aminocyclopropanecarboxylate is a compound with the molecular formula C6H11NO2 . It’s important to note that the specific compound you’re asking about, Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate, might have similar properties but with additional methyl and phenyl groups attached to the cyclopropane ring.
Molecular Structure Analysis
The molecular structure of a compound like Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate would likely be determined by X-ray diffraction analysis . This method allows for the unambiguous assignment of the handedness of molecules .Chemical Reactions Analysis
The E2 reaction mechanism is commonly seen with secondary and tertiary alkyl halides, in the presence of a base . In E2 reactions, the base attacks one of the β-hydrogens, resulting in a newly-formed π bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the molecular formula, average mass, and monoisotopic mass of Ethyl (1R,2S)-2-aminocyclopropanecarboxylate are C6H11NO2, 129.157 Da, and 129.078979 Da, respectively .Safety and Hazards
properties
IUPAC Name |
ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-11(15)13(14)9-12(13,2)10-7-5-4-6-8-10/h4-8H,3,9,14H2,1-2H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNILOYNKKJKJA-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(C)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@@]1(C)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate |
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